Trideca-4,7,10-trien-1-ol
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Overview
Description
Trideca-4,7,10-trien-1-ol is an organic compound with the molecular formula C13H20O. It is characterized by the presence of three conjugated double bonds and a hydroxyl group attached to the first carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trideca-4,7,10-trien-1-ol typically involves the use of starting materials such as ethyl (4E,7Z,10)-tridecatrienoate. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions under controlled conditions. The process might include steps such as esterification, reduction, and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Trideca-4,7,10-trien-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: Formation of trideca-4,7,10-trienal.
Reduction: Formation of tridecan-1-ol.
Substitution: Formation of trideca-4,7,10-trien-1-chloride.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Trideca-4,7,10-trien-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate biochemical processes, such as enzyme activity and signal transduction pathways. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
- Trideca-2,4,7-trien-1-ol
- Trideca-4,6,8-trien-1-ol
- Trideca-4,7,10-trien-1-amine
Comparison: Trideca-4,7,10-trien-1-ol is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group at the first carbon atom. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
Properties
CAS No. |
111285-96-2 |
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Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
trideca-4,7,10-trien-1-ol |
InChI |
InChI=1S/C13H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h3-4,6-7,9-10,14H,2,5,8,11-13H2,1H3 |
InChI Key |
OOZUGWJCHLCFLU-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCCCO |
Origin of Product |
United States |
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